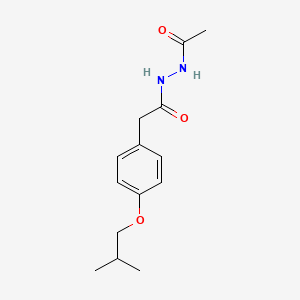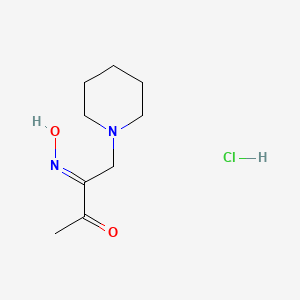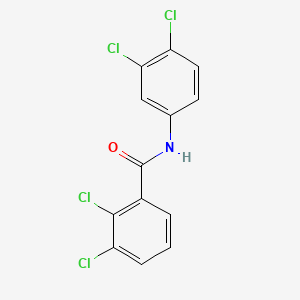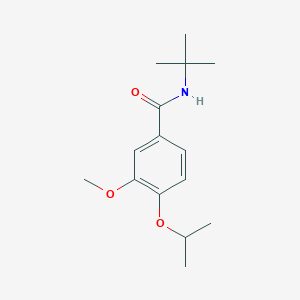
N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-2-(4-isobutoxyphenyl)acetohydrazide, also known as IBUH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBUH belongs to the class of hydrazides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide selectively inhibits the COX-2 isoform, which is upregulated in inflammatory conditions and cancer cells. By inhibiting COX-2, N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide reduces the production of prostaglandins, thereby alleviating inflammation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide inhibits the proliferation of cancer cells and induces apoptosis via the activation of caspases. It has also been shown to reduce the production of inflammatory cytokines and prostaglandins in macrophages and synoviocytes. In vivo studies have demonstrated that N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide reduces inflammation and pain in animal models of arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for large-scale production. However, N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate dosage and administration route when using N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide. One area of interest is the development of novel formulations of N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide for improved solubility and bioavailability. Another area of interest is the investigation of N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide could be further elucidated to identify new targets for drug development. Overall, N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has significant potential for the development of new therapeutics and warrants further investigation.
Synthesemethoden
The synthesis of N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide involves the reaction of 4-isobutoxyphenylhydrazine with acetylacetone in the presence of an acid catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently acetylated to yield N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide. The synthesis of N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has been investigated for its anti-inflammatory, analgesic, and antitumor activities. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. In addition, N'-acetyl-2-(4-isobutoxyphenyl)acetohydrazide has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)9-19-13-6-4-12(5-7-13)8-14(18)16-15-11(3)17/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVXEMEDDJFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)




![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)

![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

